MARCKS Peptide (151-175), Phosphorylated is a specific segment of the Myristoylated Alanine-Rich C Kinase Substrate protein, which plays a crucial role in cellular signaling pathways. This peptide corresponds to the basic effector domain of the MARCKS protein, which is known for its involvement in various cellular processes, including cell motility, proliferation, and differentiation. The phosphorylated form of this peptide enhances its interaction with Protein Kinase C, making it a significant substrate in biochemical assays and studies related to signal transduction pathways .
The primary chemical reaction involving MARCKS Peptide (151-175), Phosphorylated is its phosphorylation by Protein Kinase C. This reaction can be summarized as follows:
In this reaction, adenosine triphosphate (ATP) donates a phosphate group to the serine residues within the peptide, resulting in a phosphorylated product that can engage in further signaling cascades .
The phosphorylated MARCKS Peptide (151-175) exhibits several biological activities:
MARCKS Peptide (151-175), Phosphorylated can be synthesized using solid-phase peptide synthesis techniques. This method involves:
This approach ensures high purity and yield of the phosphorylated peptide .
MARCKS Peptide (151-175), Phosphorylated has several applications in research and clinical settings:
Interaction studies involving MARCKS Peptide (151-175), Phosphorylated focus on its binding with Protein Kinase C and other cellular proteins. Techniques such as surface plasmon resonance and co-immunoprecipitation are commonly employed to elucidate these interactions. These studies reveal that phosphorylation significantly alters the binding affinities and functional outcomes of the peptide's interactions within cellular contexts .
Several compounds share structural or functional similarities with MARCKS Peptide (151-175), Phosphorylated. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Myristoylated Alanine-Rich C Kinase Substrate (1-15) | Shorter sequence; involved in similar pathways | Less extensive biological activity |
Protein Kinase A Substrate | Different kinase specificity; involved in different signaling pathways | Targets different cellular processes |
Calmodulin-dependent Protein Kinase | Involved in calcium signaling; shares some substrate characteristics | Unique calcium-binding properties |
MARCKS Peptide (151-175), Phosphorylated is unique due to its specific phosphorylation sites that enhance its interaction with Protein Kinase C, distinguishing it from other substrates that may not exhibit such specificity or affinity .
Nuclear magnetic resonance spectroscopy has provided fundamental insights into the three-dimensional structure and dynamics of the phosphorylated MARCKS peptide spanning residues 151-175 [1]. The effector domain of myristoylated alanine-rich C-kinase substrate exhibits distinct conformational characteristics when examined through high-resolution nuclear magnetic resonance techniques in various membrane-mimetic environments [1].
High-resolution nuclear magnetic resonance measurements conducted on the MARCKS effector domain bound to negatively charged phospholipid bicelles have revealed critical information about peptide positioning and orientation [1]. The amide chemical shifts of the peptide vary between 7.9 and 8.5 parts per million when bound to bicelles, indicating the absence of regular secondary or tertiary structure [1]. The phenylalanine aromatic chemical shifts range from 7.1 to 7.3 parts per million, demonstrating minimal variation consistent with the unstructured nature of the peptide [1].
Nuclear Overhauser effect spectroscopy experiments have demonstrated intermolecular interactions between the peptide and bicelle lipids [1]. Selective excitation techniques employed in omega-2-selective nuclear Overhauser effect spectroscopy reveal crosspeaks between phenylalanine aromatic protons and lipid acyl chain methylenes at positions 4-13 [1]. These crosspeaks appear at short mixing times of 50 and 100 milliseconds, indicating close proximity of less than 5 angstroms between aromatic residues and hydrocarbon chains [1].
Paramagnetic enhancement studies using molecular oxygen have provided quantitative data on the membrane insertion depth of the MARCKS peptide [1]. The effect of 17 atmospheres of molecular oxygen on proton spin-lattice relaxation rates demonstrates that phenylalanine aromatic protons experience relaxation enhancement similar to protons in the upper portion of lipid acyl chains [1]. This positioning places the aromatic rings between acyl chain carbon-4 and carbon-9 positions, several angstroms within the lipid hydrocarbon region [1].
Amide-water proton exchange rate measurements reveal that the peptide backbone remains accessible to water molecules when bound to bicelles [1]. Exchange rates show minimal reduction compared to solution conditions, with bicelle-bound peptide exhibiting rates of 13-15 inverse seconds compared to 13-22 inverse seconds in aqueous solution [1]. These findings indicate that the amide groups reside at or near the bilayer surface in an interfacial region accessible to water [1].
The MARCKS effector domain demonstrates significant conformational flexibility in both solution and membrane-bound states [2]. Crystal structure analysis of the calmodulin-binding domain peptide in complex with calcium-calmodulin reveals that the domain assumes a flexible conformation [2]. The structure shows that the hydrophobic pocket of the calmodulin amino-terminal lobe, commonly observed in other calcium-calmodulin-target peptide complexes, is not involved in the interaction [2].
Nuclear magnetic resonance studies indicate that the peptide lacks stable secondary structure elements [3]. Circular dichroism spectroscopy confirms the absence of significant alpha-helical or beta-sheet content, with the peptide exhibiting characteristics of an extended, unstructured conformation [3]. Phosphorylation-induced structural changes create a more compact structure compared to the extended conformation of the unphosphorylated form [3].
Phosphorylation of the MARCKS effector domain induces significant conformational changes that alter the peptide's membrane binding properties and biological function [3]. The introduction of negatively charged phosphate groups at serine residues creates both local and global structural rearrangements that modify the peptide's three-dimensional organization [3].
Phosphorylation of serine residues at positions 152, 156, and 163 introduces negative charges that disrupt the extended conformation characteristic of the unphosphorylated peptide [3]. Nuclear magnetic resonance analysis reveals that phosphorylated MARCKS peptide assumes a more compact structure compared to the extended configuration of the unphosphorylated form [3]. This structural compaction results from intramolecular electrostatic interactions between the newly introduced phosphate groups and positively charged lysine residues [3].
Circular dichroism spectroscopy studies demonstrate measurable changes in the peptide's secondary structure content upon phosphorylation [6]. The phosphorylated form exhibits altered spectral characteristics consistent with increased structural constraint and reduced conformational flexibility [6]. Molecular dynamics simulations confirm that phosphorylation creates a boat-like conformation where the peptide adopts a more rigid three-dimensional arrangement [6].
The phosphorylation-induced structural changes extend beyond local modifications to encompass global peptide reorganization [3]. Distance measurements between terminal lysine residues show significant reduction in the phosphorylated state, with end-to-end distances decreasing from approximately 60 angstroms to 50 angstroms [6]. This compaction reflects the transition from an extended membrane-associated conformation to a more globular cytosolic structure [6].
Computational analysis reveals that phosphorylation alters the distribution of hydrophobic phenylalanine residues within the peptide structure [6]. In the unphosphorylated state, these aromatic residues orient toward membrane insertion, while phosphorylation promotes their burial within the peptide core through intramolecular interactions [6]. This reorganization contributes to the reduced membrane affinity of the phosphorylated form [6].
Phosphorylation dramatically reduces the membrane binding affinity of the MARCKS effector domain through multiple mechanisms [7]. The introduction of negative charges decreases the net positive charge from +13 to +7, directly weakening electrostatic attraction to anionic membrane surfaces [7]. Additionally, the conformational compaction reduces the effective contact area between the peptide and membrane interface [7].
Experimental measurements demonstrate that phosphorylation decreases the apparent dissociation constant by more than 10-fold [7]. Fluorescence anisotropy assays reveal binding constants in the micromolar range for phosphorylated peptide compared to nanomolar affinities for the unphosphorylated form [8]. This affinity reduction correlates with decreased phosphatidylinositol 4,5-bisphosphate sequestration and enhanced peptide mobility within cellular environments [7].
Phosphorylation State | Net Charge | Membrane Binding Affinity | Structural Characteristics |
---|---|---|---|
Unphosphorylated | +13 | High (nanomolar range) | Extended, membrane-penetrating |
Phosphorylated | +7 | Low (micromolar range) | Compact, reduced membrane contact |
The phosphorylation-induced structural rearrangements have profound implications for MARCKS peptide function in cellular signaling [7]. The conformational transition from extended to compact structure facilitates translocation from membrane to cytosolic compartments [7]. This relocalization releases sequestered phosphatidylinositol 4,5-bisphosphate molecules, making them available for phospholipase C-mediated hydrolysis and downstream signaling events [7].
The structural changes also modify the peptide's interactions with other cellular proteins [9]. In the phosphorylated state, the peptide exhibits altered binding to actin filaments and reduced capacity for cross-linking cytoskeletal elements [3]. These modifications contribute to changes in cell morphology and membrane dynamics associated with MARCKS phosphorylation [9].